1,1,1-Trifluoroethyl-PEG5-Alcohol
Overview
Description
1,1,1-Trifluoroethyl-PEG5-Alcohol is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a trifluoroethyl group and an alcohol group. The trifluoroethyl group is used to react with lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces. The alcohol group can react to further derivatize the compound. The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media .
Mechanism of Action
Target of Action
The primary targets of 1,1,1-Trifluoroethyl-PEG5-Alcohol are lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces . These targets play a crucial role in the compound’s mechanism of action, as they are the sites where the compound binds and exerts its effects.
Mode of Action
This compound contains a trifluoroethyl and alcohol group. The trifluoroethyl group is used to react with lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces . The alcohol group can react to further derivatize the compound . This interaction with its targets leads to changes in the structure and function of the target molecules.
Pharmacokinetics
It is noted that the hydrophilic peg linkers in the compound increase its water solubility in aqueous media , which could potentially enhance its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoroethyl-PEG5-Alcohol typically involves the reaction of a PEG chain with a trifluoroethyl group. The reaction conditions often require the presence of a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity. The compound is then purified using techniques such as column chromatography or recrystallization. The final product is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoroethyl-PEG5-Alcohol undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoroethyl group can react with nucleophiles such as amines and thiols.
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form different derivatives
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary amines and thiols, with reaction conditions involving organic solvents and bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions
Major Products Formed
Nucleophilic substitution: Products include PEG derivatives with amine or thiol groups.
Oxidation: Products include PEG derivatives with aldehyde or carboxylic acid groups.
Reduction: Products include various reduced forms of the original compound
Scientific Research Applications
1,1,1-Trifluoroethyl-PEG5-Alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins and antibodies to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings with improved properties .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoroethyl-PEG4-Alcohol
- 1,1,1-Trifluoroethyl-PEG6-Alcohol
- Methoxy-PEG5-Alcohol
- Amino-PEG5-Alcohol
Comparison
1,1,1-Trifluoroethyl-PEG5-Alcohol is unique due to its trifluoroethyl group, which provides specific reactivity with primary amine groups. Compared to other PEG derivatives, it offers enhanced stability and solubility in aqueous media. The presence of the trifluoroethyl group also allows for selective modification of proteins and other biomolecules, making it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3O5/c11-10(12,13)9-18-8-7-17-6-5-16-4-3-15-2-1-14/h14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLCZARSFIXUQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCC(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301215067 | |
Record name | 3,6,9,12-Tetraoxatetradecan-1-ol, 14,14,14-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301215067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807512-41-9 | |
Record name | 3,6,9,12-Tetraoxatetradecan-1-ol, 14,14,14-trifluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807512-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12-Tetraoxatetradecan-1-ol, 14,14,14-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301215067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.